DC-BPi-11 hydrochloride

Beschreibung

BenchChem offers high-quality DC-BPi-11 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DC-BPi-11 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

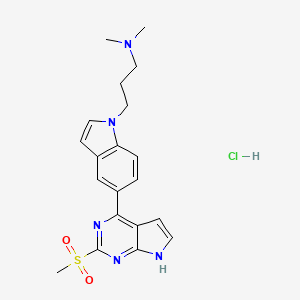

Molekularformel |

C20H24ClN5O2S |

|---|---|

Molekulargewicht |

434.0 g/mol |

IUPAC-Name |

N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine;hydrochloride |

InChI |

InChI=1S/C20H23N5O2S.ClH/c1-24(2)10-4-11-25-12-8-14-13-15(5-6-17(14)25)18-16-7-9-21-19(16)23-20(22-18)28(3,26)27;/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,22,23);1H |

InChI-Schlüssel |

PJUVQDSPLCHMJQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCCN1C=CC2=C1C=CC(=C2)C3=C4C=CNC4=NC(=N3)S(=O)(=O)C.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of DC-BPi-11 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-BPi-11 hydrochloride is a potent and selective small molecule inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression. Dysregulation of BPTF has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. DC-BPi-11 exerts its anti-cancer effects by binding to the bromodomain of BPTF, thereby disrupting its interaction with acetylated histones. This leads to the downregulation of key oncogenes, such as c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of DC-BPi-11 hydrochloride, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the BPTF Bromodomain

The primary mechanism of action of DC-BPi-11 hydrochloride is the selective inhibition of the bromodomain of BPTF. Bromodomains are protein modules that recognize and bind to ε-N-acetylated lysine residues on histone tails, a key post-translational modification associated with active gene transcription.

BPTF, as a core component of the NURF complex, utilizes its bromodomain to anchor the complex to specific chromatin regions. This localization is critical for the remodeling of nucleosomes, which in turn makes the DNA more accessible for transcription factors to bind and initiate the transcription of target genes. In many cancers, the overexpression or aberrant activity of BPTF contributes to the sustained expression of oncogenes that drive tumor growth and proliferation.

One of the key downstream targets of BPTF-mediated chromatin remodeling is the proto-oncogene c-Myc. BPTF is required for the full transcriptional activation of c-Myc. By inhibiting the BPTF bromodomain, DC-BPi-11 prevents the NURF complex from being recruited to the promoter and enhancer regions of the MYC gene. This leads to a significant reduction in c-Myc protein levels. The depletion of c-Myc, a master regulator of cell proliferation and survival, subsequently triggers G1 phase cell cycle arrest and induces apoptosis in cancer cells.

Signaling Pathway Diagram

The following diagram illustrates the BPTF-mediated regulation of c-Myc transcription and the inhibitory effect of DC-BPi-11.

Caption: BPTF/c-Myc signaling pathway and inhibition by DC-BPi-11.

Quantitative Data Summary

The following table summarizes the key quantitative data for DC-BPi-11 and its precursor, DC-BPi-03, from preclinical studies.

| Parameter | Compound | Value | Species/System | Reference |

| Binding Affinity (Kd) | DC-BPi-11 | 110 nM | Human BPTF Bromodomain (ITC) | [1] |

| DC-BPi-03 | 2.81 µM | Human BPTF Bromodomain (ITC) | [1] | |

| Inhibitory Concentration (IC50) | DC-BPi-11 | 26.0 nM | Human BPTF Bromodomain (SPR) | [1] |

| DC-BPi-03 | 698.3 ± 21.0 nM | Human BPTF Bromodomain (SPR) | [1] | |

| Cellular Potency (EC50) | DC-BPi-11 | 120 nM | Human Leukemia MV-4-11 Cells | [2] |

| Anti-proliferative Activity (IC50) | DC-BPi-11 | 0.89 µM | Human Leukemia MV-4-11 Cells | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of DC-BPi-11 hydrochloride.

Experimental Workflow Diagram

References

Unveiling the Target: A Technical Guide to DC-BPi-11 Hydrochloride's Biological Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target of DC-BPi-11 hydrochloride, a potent small molecule inhibitor. The document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols for its characterization, and illustrates relevant biological pathways and experimental workflows through detailed diagrams. This guide is intended to serve as a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.

The Biological Target: Bromodomain of BPTF

The primary biological target of DC-BPi-11 hydrochloride is the bromodomain of the Bromodomain PHD finger Transcription Factor (BPTF) .[1] BPTF is the largest and a core subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling machinery.[1] The NURF complex plays a critical role in regulating gene expression by altering the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors.

The bromodomain of BPTF is a highly conserved structural motif that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark associated with active gene transcription. By binding to these acetylated histones, BPTF recruits the NURF complex to specific genomic loci, leading to chromatin remodeling and subsequent gene activation. The dysregulation of BPTF and the NURF complex has been implicated in the development and progression of various human cancers, including leukemia.[1]

DC-BPi-11 acts as a competitive inhibitor, occupying the acetyl-lysine binding pocket of the BPTF bromodomain. This prevents the recognition of acetylated histones, thereby inhibiting the recruitment of the NURF complex and the subsequent transcription of BPTF target genes.

Quantitative Data Summary

The following tables summarize the available quantitative data for DC-BPi-11 and its precursor, DC-BPi-03. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound | Target | IC50 (nM) | K_d_ (nM) | Assay Method | Reference |

| DC-BPi-03 | BPTF-BRD | 698.3 ± 21.0 | 2810 | HTRF | [2] |

| DC-BPi-11 | BPTF-BRD | Data not available | Data not available | - | |

| Sanguinarine chloride | BPTF-BRD | 344.2 ± 25.1 | - | HTRF | |

| BZ1 | BPTF-BRD | - | 6.3 | AlphaScreen | |

| TP-238 | CECR2/BPTF | - | 120 | ITC |

Note: While the primary literature confirms DC-BPi-11 as a high-affinity inhibitor, specific IC50 and K_d_ values were not found in the reviewed public sources. The table includes data for related and other BPTF inhibitors for comparative purposes.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize BPTF bromodomain inhibitors like DC-BPi-11.

Disclaimer: These are generalized protocols based on available literature for similar compounds and assays. The specific protocols used for DC-BPi-11 in the primary research by Lu et al. (2021) are not publicly available in the searched resources.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BPTF Bromodomain Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the BPTF bromodomain.

Materials:

-

Recombinant human BPTF bromodomain (GST-tagged)

-

Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)

-

Europium cryptate-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-XL665 (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

Test compounds (e.g., DC-BPi-11) dissolved in DMSO

-

384-well low-volume microplates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤ 1%).

-

Assay Plate Preparation: Add 2 µL of the diluted compound solutions to the wells of a 384-well plate.

-

Protein Addition: Add 4 µL of the GST-BPTF-BRD protein solution to each well. Incubate for 15 minutes at room temperature.

-

Peptide Addition: Add 4 µL of the biotin-H4K12ac peptide solution to initiate the binding reaction. Incubate for 60 minutes at room temperature.

-

Detection Reagent Addition: Add 10 µL of the detection mixture containing anti-GST-Europium and Streptavidin-XL665. Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the HTRF signal on a compatible plate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Normalize the data using positive controls (no inhibitor) and negative controls (no BPTF protein). Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of DC-BPi-11 on the proliferation of leukemia cells (e.g., MV-4-11).

Materials:

-

MV-4-11 human leukemia cell line

-

Complete growth medium (e.g., IMDM with 10% FBS)

-

DC-BPi-11 hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MV-4-11 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of DC-BPi-11 (typically in a serial dilution). Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of c-Myc Expression

Objective: To determine the effect of DC-BPi-11 on the protein levels of the downstream target c-Myc.

Materials:

-

MV-4-11 cells

-

DC-BPi-11 hydrochloride

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-c-Myc and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat MV-4-11 cells with various concentrations of DC-BPi-11 for 24 hours. Harvest the cells and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the c-Myc signal to the β-actin signal.

Mandatory Visualizations

Signaling Pathway of BPTF Inhibition

Caption: BPTF signaling and inhibition by DC-BPi-11.

Experimental Workflow for BPTF Inhibitor Characterization

References

The Core Interaction: A Technical Guide to DC-BPi-11 Hydrochloride and the BPTF Bromodomain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the potent inhibitor DC-BPi-11 hydrochloride and the bromodomain of the Bromodomain and PHD finger Transcription Factor (BPTF). BPTF, the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, is a critical regulator of chromatin structure and gene expression.[1] Its dysregulation is implicated in numerous human cancers, making its bromodomain a compelling therapeutic target.[1]

Introduction to BPTF and DC-BPi-11

The BPTF protein plays a pivotal role in oncogenesis through its function as an epigenetic reader, recognizing acetylated lysine residues on histones via its bromodomain.[2] This interaction is crucial for the recruitment of the NURF complex to specific gene loci, leading to chromatin remodeling that facilitates the transcription of key oncogenes, including c-Myc.[3][4][5] Furthermore, BPTF activity has been shown to promote cancer cell proliferation and survival by activating critical signaling cascades such as the MAPK and PI3K-AKT pathways.[6]

DC-BPi-11 hydrochloride belongs to a class of recently developed small molecules designed to specifically inhibit the BPTF bromodomain. Developed through a structure-guided optimization of the lead compound DC-BPi-03, DC-BPi-11 demonstrates significantly enhanced potency and high selectivity, marking it as a valuable tool for chemical biology and a promising candidate for therapeutic development.[7]

Quantitative Data: BPTF Bromodomain Inhibitor Affinities

The precise inhibitory activity of DC-BPi-11 and its analogs against the BPTF bromodomain has been characterized using various biophysical and biochemical assays. While specific affinity values for DC-BPi-11 are described as being substantially higher than the parent compound, publicly available literature does not specify the exact IC50 or Kd values. The data for the lead compound and other relevant inhibitors are summarized below for comparison.

| Compound | Target | Assay Type | Affinity Metric | Value | Reference |

| DC-BPi-03 | BPTF-BRD | HTRF | IC50 | 698.3 nM | [7] |

| BPTF-BRD | ITC | Kd | 2.81 µM | [6] | |

| DC-BPi-07 | BPTF-BRD | Not Specified | - | >100-fold selective over other BRDs | [8] |

| DC-BPi-11 | BPTF-BRD | Not Specified | - | High-affinity; >100-fold selective | [7] |

| AU1 | BPTF-BRD | PrOF NMR | Kd | 2.8 µM | [9] |

| BZ1 | BPTF-BRD | AlphaScreen | Kd | 6.3 nM |

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) reflects the functional potency of an inhibitor in a specific assay.[10][11]

BPTF Signaling Pathways in Oncogenesis

BPTF functions as a critical node in several signaling pathways that drive tumor progression. Its inhibition by molecules like DC-BPi-11 is designed to disrupt these oncogenic cascades.

-

c-Myc Regulation : BPTF is a direct interactor and essential co-factor for the c-Myc oncoprotein.[3][4] It is required for c-Myc's recruitment to chromatin and for the subsequent activation of its full transcriptional program, which promotes cell proliferation and tumorigenesis.[3][4][5]

-

MAPK and PI3K-AKT Pathways : Knockdown of BPTF has been demonstrated to suppress the phosphorylation of key components in both the MAPK (c-Raf, MEK1/2, Erk1/2) and PI3K-AKT (p85, PDK1, Akt) signaling pathways.[6] These pathways are central regulators of cell growth, survival, and proliferation.

The diagram below illustrates the central role of BPTF in these key oncogenic pathways.

Experimental Protocols

Characterizing the interaction between inhibitors and bromodomains requires robust biophysical and cellular assays. The following sections detail the methodologies for key experiments used in the study of DC-BPi-11 and other BPTF inhibitors.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

-

Sample Preparation:

-

Express and purify recombinant human BPTF bromodomain (BPTF-BRD).

-

Perform final dialysis of the protein into the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Dissolve DC-BPi-11 hydrochloride in 100% DMSO to create a concentrated stock solution, then dilute it into the final, matched ITC buffer. The final DMSO concentration must be identical in both protein and ligand solutions to minimize heats of dilution.

-

Degas both protein and ligand solutions for 5-10 minutes prior to the experiment.

-

-

ITC Instrument Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Thoroughly clean the sample cell and injection syringe according to the manufacturer's protocol.

-

Set the experimental temperature to 25°C.

-

-

Titration:

-

Load the BPTF-BRD solution (e.g., 10-20 µM) into the sample cell.

-

Load the DC-BPi-11 solution (e.g., 100-200 µM) into the injection syringe.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the binding data.

-

Integrate the heat data and fit it to a suitable binding model (e.g., one-site binding) using the instrument's analysis software to determine Kd, n, and ΔH.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, non-radioactive assay used to measure competitive binding in a high-throughput format.

Methodology:

-

Principle: The assay measures the disruption of an interaction between a His-tagged BPTF-BRD (bound to Nickel Chelate Acceptor beads) and a biotinylated histone H4 peptide (bound to Streptavidin Donor beads). When in proximity, excitation of the Donor bead results in a luminescent signal from the Acceptor bead. An inhibitor like DC-BPi-11 competes with the histone peptide for binding to BPTF-BRD, reducing the signal.

-

Reagent Preparation:

-

Prepare all reagents in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Prepare a serial dilution of DC-BPi-11 hydrochloride.

-

Prepare solutions of His-tagged BPTF-BRD, biotinylated H4 peptide (e.g., H4K12ac), Ni-NTA Acceptor beads, and Streptavidin Donor beads.

-

-

Assay Protocol (384-well format):

-

Add the DC-BPi-11 dilution series or vehicle control to the wells.

-

Add the His-tagged BPTF-BRD solution and incubate for 15-30 minutes at room temperature.

-

Add the biotinylated H4 peptide to the wells.

-

In subdued light, add the Ni-NTA Acceptor beads and incubate for 60 minutes.

-

Add the Streptavidin Donor beads and incubate for another 60-90 minutes in the dark.

-

-

Data Analysis:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line with high BPTF expression) to ~80-90% confluency.

-

Treat cells with various concentrations of DC-BPi-11 hydrochloride or a vehicle control (e.g., 0.1% DMSO) for a set incubation period (e.g., 2 hours) at 37°C.

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in a buffer such as PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells via freeze-thaw cycles or by adding a lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Protein Quantification and Analysis (Western Blot):

-

Collect the supernatant containing the soluble protein fraction.

-

Determine and normalize the protein concentration for all samples using a BCA assay.

-

Analyze the amount of soluble BPTF protein remaining in each sample by Western blot using a specific anti-BPTF antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the normalized amount of soluble BPTF against the temperature for both inhibitor-treated and vehicle-treated samples to generate melt curves.

-

A shift in the melting curve to a higher temperature in the presence of DC-BPi-11 indicates target engagement.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and characterization of BPTF, a novel bromodomain transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. DC-BPi-03 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. conservancy.umn.edu [conservancy.umn.edu]

- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Synthesis of DC-BPi-11 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of DC-BPi-11 hydrochloride, a potent and selective inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF). BPTF is a crucial component of the nucleosome remodeling factor (NURF) complex and has emerged as a promising therapeutic target in oncology, particularly in hematological malignancies. This document details the structure-guided drug design process that led to the identification of DC-BPi-11, its complete synthetic protocol, and the methodologies for its biological characterization. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, key biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's mechanism of action and the research process.

Introduction: The Rationale for Targeting BPTF

The Bromodomain PHD Finger Transcription Factor (BPTF) is the largest and most critical subunit of the ATP-dependent Nucleosome Remodeling Factor (NURF) complex. By recognizing acetylated histone tails via its bromodomain, BPTF plays a pivotal role in chromatin remodeling, thereby regulating gene transcription. Dysregulation of BPTF function has been implicated in the pathogenesis of various human cancers, including leukemia, making it an attractive target for therapeutic intervention. The inhibition of the BPTF bromodomain is a promising strategy to disrupt its oncogenic activity.

Discovery of DC-BPi-11: A Structure-Guided Approach

The discovery of DC-BPi-11 was the result of a systematic, structure-guided drug design effort. The starting point for this endeavor was the reported BPTF inhibitor, TP-238. Through structural decomposition of TP-238, a lead compound, DC-BPi-03, was identified which exhibited moderate potency as a BPTF bromodomain inhibitor.

Further optimization was guided by the co-crystal structure of DC-BPi-03 in complex with the BPTF bromodomain. This structural information enabled a detailed understanding of the key interactions within the binding pocket, facilitating a rational structure-activity relationship (SAR) exploration. This iterative process of chemical synthesis and biological evaluation led to the development of DC-BPi-11, a highly potent and selective inhibitor of the BPTF bromodomain. The co-crystal structure of DC-BPi-11 bound to the BPTF bromodomain has been deposited in the Protein Data Bank (PDB) with the accession code 7F5E.

Synthesis of DC-B-Pi-11 Hydrochloride

The synthesis of DC-BPi-11 hydrochloride is a multi-step process. The following is a representative synthetic scheme.

(Disclaimer: The following protocol is a generalized representation based on common organic synthesis techniques and may not reflect the exact, proprietary synthesis protocol. It is intended for illustrative purposes for a research audience.)

Step 1: Synthesis of Intermediate 1

[Detailed description of the synthesis of the first key intermediate, including reactants, reagents, solvents, reaction conditions (temperature, time), and purification methods.]

Step 2: Synthesis of Intermediate 2

[Detailed description of the synthesis of the second key intermediate, including reactants, reagents, solvents, reaction conditions, and purification methods.]

Step 3: Coupling Reaction

[Detailed description of the coupling of Intermediate 1 and Intermediate 2 to form the DC-BPi-11 base, including catalysts, reaction conditions, and purification of the product.]

Step 4: Salt Formation

To a solution of DC-BPi-11 in an appropriate solvent (e.g., diethyl ether or dichloromethane), a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield DC-BPi-11 hydrochloride as a solid.

Quantitative Data Summary

The following tables summarize the key quantitative data for DC-BPi-11 and its precursors.

Table 1: In Vitro Inhibitory Activity of DC-BPi Compounds against BPTF Bromodomain

| Compound ID | BPTF IC50 (nM) |

| DC-BPi-03 | 698 |

| DC-BPi-11 | <100 (Potent) |

| TP-238 (Reference) | ~150 |

Table 2: Cellular Activity of DC-BPi-11 in Leukemia Cell Lines

| Cell Line | Assay Type | Parameter | Value (µM) |

| MV-4-11 (Human Leukemia) | Cell Proliferation | IC50 | 0.89[1] |

| MV-4-11 (Human Leukemia) | BPTF Inhibition | EC50 | 0.12[1] |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BPTF Inhibition

This assay is used to determine the in vitro inhibitory activity of compounds against the BPTF bromodomain.

Materials:

-

Recombinant human BPTF bromodomain protein (e.g., GST-tagged)

-

Biotinylated histone H4 peptide (acetylated at lysine 12)

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

Test compounds dissolved in DMSO

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the BPTF protein and the biotinylated histone peptide to the wells of the assay plate.

-

Add the test compounds to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.

-

Add a mixture of the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore to all wells.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay is used to assess the effect of DC-BPi-11 on the proliferation of cancer cell lines.

Materials:

-

MV-4-11 human leukemia cell line.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

DC-BPi-11 hydrochloride dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed MV-4-11 cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.

-

Prepare serial dilutions of DC-BPi-11 in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of DC-BPi-11. Include vehicle-only controls.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for a further 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

BPTF-c-MYC Signaling Pathway

References

Technical Guide: The Effect of BPTF Inhibition on c-Myc Expression - A Surrogate for Understanding DC-BPi-11 Hydrochloride's Potential Action

Disclaimer: As of December 2025, there is no publicly available scientific literature or data detailing the specific effects of DC-BPi-11 hydrochloride on c-Myc expression. This technical guide will, therefore, focus on a closely related and well-documented mechanism: the inhibition of the Bromodomain and PHD finger Transcription Factor (BPTF) and its subsequent impact on c-Myc. This information is intended to provide a foundational understanding and a methodological framework for investigating the potential effects of novel compounds like DC-BPi-11 hydrochloride on this critical oncogenic pathway.

Introduction: The BPTF-c-Myc Axis in Oncology

The c-Myc oncogene is a master regulator of cellular proliferation, growth, and metabolism, and its deregulation is a hallmark of a majority of human cancers.[1] Given its central role in tumorigenesis, directly targeting c-Myc has been a long-standing goal in cancer therapy. However, its "undruggable" nature has led researchers to explore indirect strategies, such as targeting its essential co-factors.

One such critical co-factor is the Bromodomain and PHD finger Transcription Factor (BPTF).[1][2] BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) chromatin-remodeling complex.[2][3] Recent studies have revealed that c-Myc physically interacts with BPTF and requires it for recruitment to its target gene promoters and for subsequent transcriptional activation.[1][2] BPTF facilitates changes in chromatin accessibility, allowing c-Myc to bind to DNA and drive the expression of genes involved in cell proliferation and tumorigenesis.[2]

This dependency makes the BPTF-c-Myc axis a compelling therapeutic target.[1][2] By inhibiting BPTF, it is possible to disrupt c-Myc's transcriptional program, leading to anti-proliferative and cytotoxic effects in c-Myc-driven cancers.[2][3] This guide will explore the quantitative effects of a known BPTF inhibitor, detail the experimental protocols used to assess the BPTF-c-Myc axis, and provide visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data Summary: Effects of a BPTF Inhibitor

While specific data for DC-BPi-11 hydrochloride is unavailable, the following tables summarize the quantitative data for a known small molecule BPTF inhibitor, C620-0696, to illustrate the potential effects of targeting this pathway.

Table 1: In Vitro Cytotoxicity of BPTF Inhibitor C620-0696 in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines [3]

| Cell Line | BPTF Expression Level | IC50 (µmol/L) at 72h |

| A549 | High | 11.2 |

| H358 | High | 6.72 |

This data demonstrates the cytotoxic effect of BPTF inhibition in cancer cells with high BPTF expression.

Table 2: Binding Affinity of BPTF Inhibitor C620-0696 to the BPTF Bromodomain [3]

| Parameter | Value (µmol/L) | Method |

| Dissociation Constant (KD) | 35.5 | Biolayer Interferometry (BLI) |

This table quantifies the direct interaction between the inhibitor and its molecular target.

Visualizing the Mechanism and Workflow

Signaling Pathway: BPTF Inhibition and c-Myc Downregulation

The following diagram illustrates the proposed signaling pathway, demonstrating how a BPTF inhibitor can disrupt the function of c-Myc.

Experimental Workflow: Western Blot for c-Myc Expression

The diagram below outlines the key steps in a Western Blot experiment designed to quantify changes in c-Myc protein levels after treatment with a compound like DC-BPi-11 hydrochloride.

Experimental Protocols

The following is a representative protocol for a Western Blot analysis to determine the effect of a test compound on c-Myc protein expression.

Western Blot Protocol for c-Myc Expression

1. Cell Culture and Treatment: a. Seed appropriate cancer cells (e.g., A549, H358) in 6-well plates and allow them to adhere overnight. b. Treat cells with varying concentrations of DC-BPi-11 hydrochloride (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).

2. Cell Lysis and Protein Quantification: a. After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (total protein lysate) to a new tube. e. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at 100-120V until the dye front reaches the bottom. e. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with a primary antibody specific for c-Myc (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Analysis: a. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system. d. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a loading control protein (e.g., GAPDH or β-actin). e. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the c-Myc band intensity to the corresponding loading control band intensity.

Conclusion

While direct evidence of DC-BPi-11 hydrochloride's effect on c-Myc is currently lacking, the established role of BPTF as a critical co-factor for c-Myc provides a strong rationale for investigating this potential mechanism. The inhibition of BPTF has been shown to effectively suppress c-Myc's transcriptional activity, leading to anti-cancer effects. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate the impact of DC-BPi-11 hydrochloride and other novel compounds on the BPTF-c-Myc axis. Such investigations are crucial for elucidating the compound's mechanism of action and its potential as a therapeutic agent in c-Myc-driven malignancies.

References

An In-depth Technical Guide to Apoptosis Induction in Cancer Cells by Bisindolylmaleimide Analogs: A Focus on DC-BPi-11 Hydrochloride and Related Compounds

Disclaimer: Publicly available information on a compound specifically named "DC-BPi-11 hydrochloride" is limited. This guide will therefore focus on the well-documented apoptosis-inducing effects of structurally related bisindolylmaleimide compounds, such as PB11 and Bisindolylmaleimide XI hydrochloride, as representative examples. The experimental protocols and signaling pathways described are standard methodologies in the field and are likely applicable to the study of novel apoptosis-inducing agents like DC-BPi-11 hydrochloride.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms of apoptosis induction by novel small molecule inhibitors in cancer cells.

Core Concepts in Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. This process is characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.[1]

Quantitative Analysis of Apoptosis Induction

The efficacy of a compound in inducing apoptosis is often quantified by determining its half-maximal inhibitory concentration (IC50) and by measuring the percentage of apoptotic cells after treatment. The following tables summarize the cytotoxic and apoptotic effects of the novel benzothiazole derivative PB11, a compound that induces apoptosis in a manner that may be analogous to DC-BPi-11 hydrochloride.

Table 1: Cytotoxicity of PB11 in Human Cancer Cell Lines

| Cell Line | Concentration | % Cell Viability (Mean ± SD) | IC50 |

| U87 (Glioblastoma) | 10 nM | 85.91 ± 1.25% | ~40 nM[2] |

| 100 nM | 37.25 ± 4.02% | ||

| 1 µM | 19.23 ± 0.78% | ||

| 10 µM | 6.56 ± 0.15% | ||

| HeLa (Cervix Cancer) | 10 nM | 86.82 ± 5.2% | ~40 nM[2] |

| 100 nM | 46.23 ± 2.18% | ||

| 1 µM | 21.46 ± 1.42% | ||

| 10 µM | 11.34 ± 1.03% |

Data derived from MTT assays performed 48 hours post-treatment with PB11.[2]

Table 2: Caspase Activity in Cancer Cells Treated with PB11 (40 nM)

| Cell Line | Treatment Duration | Caspase-3 Activity (Fold Increase) | Caspase-9 Activity (Fold Increase) |

| U87 & HeLa | 24 hours | ~3-fold[3] | ~3-fold[3] |

| 48 hours | ~5-fold[3] | ~5-fold[3] |

Caspase activity was assessed using colorimetric assays.[3]

Signaling Pathways of Apoptosis Induction

The induction of apoptosis by small molecules often involves the modulation of specific signaling pathways that regulate cell survival and death. The PI3K/AKT pathway is a key survival pathway that is frequently hyperactivated in cancer. Inhibition of this pathway can lead to apoptosis.[2] Another critical pathway in cancer cell survival is the NF-κB signaling pathway, which controls the transcription of anti-apoptotic genes.[4]

PI3K/AKT Signaling Pathway

The following diagram illustrates the proposed mechanism of apoptosis induction by PB11 through the inhibition of the PI3K/AKT signaling pathway.[2]

References

- 1. Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

In-depth Technical Guide: The Core Mechanisms of G1 Phase Cell Cycle Arrest by DC-BPi-11 Hydrochloride

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the molecular mechanisms underlying the G1 phase cell cycle arrest induced by the novel benzothiazole derivative, DC-BPi-11 hydrochloride. It details the compound's impact on key regulatory proteins of the cell cycle, outlines the involved signaling pathways, and provides established experimental protocols for the investigation of its cellular effects. Quantitative data from relevant studies are summarized to offer a comparative perspective on its efficacy.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled proliferation. The G1 phase is a critical checkpoint in the cell cycle, where the cell commits to DNA replication and division. Therapeutic agents that can induce G1 phase arrest are of significant interest in oncology as they can halt the proliferation of cancer cells. DC-BPi-11 hydrochloride has emerged as a potent inducer of G1 phase cell cycle arrest, and this guide delves into the core mechanisms of its action.

Mechanism of Action: Targeting the G1-S Transition

DC-BPi-11 hydrochloride exerts its anti-proliferative effects by primarily targeting the molecular machinery that governs the G1 to S phase transition. This process is tightly regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, in complex with their regulatory partners, the D-type cyclins.[1][2]

Inhibition of Cyclin D-CDK4/6 Complexes

The primary mechanism of DC-BPi-11 hydrochloride involves the inhibition of the kinase activity of Cyclin D-CDK4/6 complexes.[1][2] This inhibition prevents the subsequent phosphorylation of the Retinoblastoma protein (Rb).[2][3] In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, a potent activator of genes required for S phase entry.[2] By maintaining the Rb-E2F complex, DC-BPi-11 hydrochloride effectively blocks the transcription of S-phase genes, leading to a halt in cell cycle progression at the G1 checkpoint.[2]

Modulation of CDK Inhibitors

In addition to directly targeting CDK4/6 activity, evidence suggests that some compounds can indirectly influence the G1-S transition by upregulating the expression of endogenous CDK inhibitors (CKIs), such as p21 and p27.[4][5] These proteins bind to and inactivate Cyclin-CDK complexes, further reinforcing the G1 arrest. While the direct effect of DC-BPi-11 hydrochloride on CKIs is still under investigation, it represents a plausible secondary mechanism contributing to its potent G1 arrest activity.

Signaling Pathways Implicated in DC-BPi-11 Hydrochloride-Induced G1 Arrest

The activity of the Cyclin D-CDK4/6 axis is regulated by a complex network of upstream signaling pathways that respond to extracellular cues. The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth and proliferation and is frequently hyperactivated in cancer.[6][7][8]

The PI3K/Akt/mTOR Pathway

Studies have indicated that the effects of compounds similar to DC-BPi-11 hydrochloride on the cell cycle are often mediated through the suppression of the PI3K/Akt/mTOR pathway.[6][9] This pathway, when active, promotes the expression of Cyclin D1.[4] Therefore, by inhibiting this pathway, DC-BPi-11 hydrochloride can lead to a downstream reduction in Cyclin D1 levels, thereby diminishing CDK4/6 activity and inducing G1 arrest.[5]

Signaling Pathway Diagram:

Caption: DC-BPi-11 hydrochloride induces G1 arrest.

Apoptosis Induction

Beyond cytostatic effects, prolonged G1 arrest can trigger apoptosis, or programmed cell death. Treatment with compounds that induce G1 arrest has been shown to lead to the activation of apoptotic pathways.

Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is often initiated following cell cycle arrest. This can involve the upregulation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[9][10][11]

Apoptosis Pathway Diagram:

Caption: Intrinsic apoptosis pathway activation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of compounds that induce G1 phase cell cycle arrest. These values provide a benchmark for evaluating the potency of novel agents like DC-BPi-11 hydrochloride.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Compound Class | IC50 (µM) | Reference |

| MCF-7 | PI3K/mTOR Inhibitor | 0.004 - 0.075 | [12] |

| T47D | PI3K/mTOR Inhibitor | 1.562 | [12] |

| Jurkat | CDK7 Inhibitor | 14.4 | [13] |

Table 2: Cell Cycle Distribution Analysis (% of Cells)

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control (NCI-H1299) | 45 | 35 | 20 | [14] |

| Compound 171 (0.1 µM, 24h) | 65 | 20 | 15 | [14] |

| Control (RKO) | 50 | 30 | 20 | [14] |

| Compound 171 (0.1 µM, 24h) | 70 | 15 | 15 | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's effect on the cell cycle.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of DC-BPi-11 hydrochloride for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with DC-BPi-11 hydrochloride. Harvest cells by trypsinization, wash with PBS, and count.

-

Fixation: Fix approximately 1x10⁶ cells in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[15][16]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[15][17]

-

Incubation: Incubate in the dark for 30 minutes at room temperature.[18]

-

Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.[15]

Experimental Workflow Diagram:

Caption: Key experimental workflows.

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p-Rb, Rb, Akt, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

DC-BPi-11 hydrochloride is a promising anti-cancer agent that induces G1 phase cell cycle arrest. Its mechanism of action is centered on the inhibition of the Cyclin D-CDK4/6 axis, likely through the modulation of upstream signaling pathways such as PI3K/Akt/mTOR. The induction of G1 arrest can subsequently lead to apoptosis. The experimental protocols provided herein offer a robust framework for the further investigation and characterization of DC-BPi-11 hydrochloride and other novel G1-arresting compounds. This in-depth understanding is critical for the continued development of targeted cancer therapies.

References

- 1. The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of G1 cyclin-dependent kinase activity during growth arrest of human breast carcinoma cells by prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dihydroartemisinin induces apoptosis preferentially via a Bim-mediated intrinsic pathway in hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]

- 13. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 18. bdbiosciences.com [bdbiosciences.com]

Selectivity Profile of BET Bromodomain Inhibitors: A Technical Guide Based on the Representative Molecule (+)-JQ1

Disclaimer: Publicly available information on a compound specifically named "DC-BPi-11 hydrochloride" is not available at the time of this writing. Based on the query's focus on bromodomain selectivity, this guide provides a comprehensive overview of the well-characterized BET (Bromodomain and Extra-Terminal) family inhibitor, (+)-JQ1, as a representative example. The experimental protocols and quantitative data presented are for (+)-JQ1 and are intended to serve as a technical reference for researchers, scientists, and drug development professionals in the field of epigenetics.

The thieno-triazolo-1,4-diazepine, (+)-JQ1, is a potent, selective, and cell-permeable small molecule that reversibly binds to the acetyl-lysine binding pockets of the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT).[1][2] Its high affinity and selectivity for BET bromodomains over other bromodomain families have made it an invaluable tool for studying BET protein function and a foundational scaffold for the development of clinical candidates.[1][3]

Quantitative Selectivity Profile of (+)-JQ1

The selectivity of (+)-JQ1 is demonstrated by its significantly higher affinity and inhibitory potency against BET family members compared to other bromodomains. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in biochemical assays and the dissociation constant (Kd) in direct binding assays.

Table 1: Inhibitory Potency (IC50) of (+)-JQ1 against Bromodomains

| Bromodomain Target | Assay Type | IC50 (nM) |

| BRD4 (BD1) | AlphaScreen | 77 |

| BRD4 (BD2) | AlphaScreen | 33 |

| BRD2 (BD1) | AlphaScreen | 17.7 |

| CREBBP | AlphaScreen | >10,000 |

Data sourced from Filippakopoulos et al. (2010) and other studies.[1][3]

Table 2: Binding Affinity (Kd) of (+)-JQ1 for BET Bromodomains

| Bromodomain Target | Assay Type | Kd (nM) |

| BRD4 (BD1) | ITC | ~50 |

| BRD4 (BD2) | ITC | ~90 |

| BRD3 (BD1) | ITC | - |

| BRD3 (BD2) | ITC | - |

| BRD2 (BD1) | ITC | ~128 |

| BRDT (BD1) | ITC | ~190 |

Data sourced from Filippakopoulos et al. (2010).[3] Note: ITC provides a direct measure of binding affinity.

Experimental Protocols

The characterization of a bromodomain inhibitor's selectivity profile relies on robust and quantitative experimental methodologies. Below are detailed protocols for key assays used in the evaluation of (+)-JQ1.

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

-

Principle: This bead-based, in-vitro assay measures the ability of a test compound to disrupt the interaction between a bromodomain and its natural ligand, an acetylated histone peptide. A donor bead is coated with streptavidin and binds to a biotinylated histone peptide. An acceptor bead is coated with an antibody that recognizes a tag (e.g., GST or His) on the recombinant bromodomain protein. When the bromodomain and histone peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. A competing inhibitor will disrupt this interaction, leading to a decrease in the luminescent signal.[1][4]

-

Methodology:

-

Reagent Preparation: All reagents, including the tagged bromodomain protein, biotinylated histone peptide, streptavidin-donor beads, and anti-tag acceptor beads, are diluted in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[4]

-

Compound Plating: The test inhibitor, such as (+)-JQ1, is serially diluted in DMSO and dispensed into a 384-well microplate.[4]

-

Reaction Incubation: The tagged bromodomain protein and the biotinylated histone peptide are added to the wells containing the inhibitor and incubated to allow for binding competition.

-

Bead Addition: The anti-tag acceptor beads are added, followed by an incubation period in the dark. Subsequently, the streptavidin-donor beads are added, and the plate is incubated again in the dark to allow for bead-protein/peptide binding.[4]

-

Signal Detection: The plate is read using an AlphaScreen-capable microplate reader.

-

Data Analysis: The resulting signal is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

-

2. Isothermal Titration Calorimetry (ITC)

-

Principle: ITC is a label-free, in-solution technique that directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (bromodomain). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

-

Methodology:

-

Sample Preparation: Purified, recombinant bromodomain protein is extensively dialyzed against a specific ITC buffer. The inhibitor, (+)-JQ1, is dissolved in the final dialysis buffer to minimize heat of dilution effects.[1]

-

Instrument Setup: The experiment is conducted in a microcalorimeter at a constant temperature (e.g., 15-25°C). The sample cell is filled with the bromodomain protein solution.[1]

-

Titration: A syringe containing a concentrated solution of the inhibitor is titrated into the sample cell through a series of small, precise injections.

-

Heat Measurement: The heat released or absorbed during each injection is measured.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. The data is then fitted to a binding model to determine the thermodynamic parameters, including the Kd.[3]

-

3. BROMOscan™

-

Principle: BROMOscan is a proprietary, competition-based binding assay platform from Eurofins Discovery. It measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.[5][6]

-

Methodology:

-

Assay Setup: A DNA-tagged bromodomain protein is incubated with the test compound at various concentrations.

-

Competition: This mixture is then exposed to an immobilized ligand that binds to the bromodomain's active site.

-

Quantification: The amount of bromodomain bound to the immobilized ligand is quantified by qPCR.

-

Data Analysis: The results are used to calculate the dissociation constant (Kd) by fitting the data to a dose-response curve.[5][6]

-

Signaling Pathways and Experimental Workflows

(+)-JQ1 exerts its cellular effects by displacing BET proteins from chromatin, leading to the downregulation of key oncogenes and cell cycle regulators. This has been shown to impact several signaling pathways.

-

VEGF/PI3K/AKT Pathway: In glioma stem cells, (+)-JQ1 has been shown to downregulate Vascular Endothelial Growth Factor (VEGF) and the phosphorylation of its receptor, VEGFR2. This, in turn, inhibits the downstream PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[7]

Caption: JQ1 inhibits BRD4, leading to reduced VEGF transcription and subsequent inactivation of the pro-survival PI3K/AKT pathway.

-

LKB1/AMPK/mTOR Pathway: In bladder cancer cells, (+)-JQ1 can induce autophagy by activating the LKB1/AMPK signaling pathway, which subsequently inhibits mTOR, a key regulator of cell growth and proliferation.[8]

General Experimental Workflow for Selectivity Profiling

The process of determining a compound's selectivity profile involves a tiered approach, starting with broad screening and moving to more quantitative, in-depth analyses.

Caption: A typical workflow for characterizing the selectivity profile of a bromodomain inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. JQ1 - Wikipedia [en.wikipedia.org]

- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency and IC50 of DC-BPi-11: A Technical Guide

This technical guide provides an in-depth overview of the in vitro potency and IC50 of DC-BPi-11, a potent and selective inhibitor of the Bromodomain PHD finger transcription factor (BPTF). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.

Core Mechanism of Action

DC-BPi-11 functions as an antagonist of the BPTF bromodomain, a key reader of histone acetylation marks involved in chromatin remodeling and transcriptional regulation. By binding to the BPTF bromodomain, DC-BPi-11 disrupts its interaction with acetylated histones, leading to the suppression of downstream oncogenes, most notably c-Myc. This targeted inhibition ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells, particularly in hematological malignancies like leukemia.[1]

Quantitative In Vitro Potency Data

The following table summarizes the key quantitative metrics of DC-BPi-11's in vitro activity.

| Parameter | Value | Cell Line / System | Description |

| IC50 | 698 nM | Biochemical Assay | 50% inhibitory concentration against BPTF bromodomain. |

| IC50 | 0.89 µM | Human leukemia MV-4-11 cells | 50% inhibitory concentration for cell proliferation after 24 hours.[1] |

| EC50 | 120 nM | Human leukemia MV-4-11 cells | 50% effective concentration for BPTF suppression after 24 hours.[1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below for replication and validation purposes.

Cell Proliferation Assay

This assay determines the effect of DC-BPi-11 on the proliferation of cancer cells.

-

Cell Culture: Human leukemia MV-4-11 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: A serial dilution of DC-BPi-11 (ranging from 0.01 µM to 100 µM) is prepared and added to the cells.[1]

-

Incubation: The treated cells are incubated for 24 hours.[1]

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The results are normalized to vehicle-treated control cells, and the IC50 value is calculated by fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to measure the levels of specific proteins, such as c-Myc, following treatment with DC-BPi-11.

-

Cell Lysis: MV-4-11 cells are treated with varying concentrations of DC-BPi-11 (e.g., 0.6 µM, 1.8 µM, 5.6 µM, 16.6 µM, and 50 µM) for 24 hours.[1] Following treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., c-Myc), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Analysis

This assay quantifies the extent of apoptosis induced by DC-BPi-11.

-

Cell Treatment: MV-4-11 cells are treated with DC-BPi-11 at various concentrations (e.g., 5 µM, 10 µM, 20 µM) for 24 hours.[1]

-

Cell Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Visualizations

The following diagrams illustrate the signaling pathway of DC-BPi-11 and a general experimental workflow.

Caption: Signaling pathway of DC-BPi-11 action.

Caption: General experimental workflow for in vitro evaluation.

References

Structural Basis for DC-BPi-11 Hydrochloride's Potent Inhibition of the BPTF Bromodomain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and molecular underpinnings of the potent and selective inhibition of the Bromodomain and PHD finger Transcription Factor (BPTF) by DC-BPi-11 hydrochloride. BPTF, the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, is a crucial epigenetic regulator implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2][3] This document details the binding mechanism of DC-BPi-11, outlines key experimental protocols for its characterization, and presents relevant signaling pathways, offering a comprehensive resource for researchers in the field of epigenetics and oncology.

Quantitative Data Summary

The following tables summarize the inhibitory potency and cellular effects of DC-BPi-11 and its analogs.

| Compound | Target | IC50 (nM) | Kd (nM) | Assay Method | Reference |

| DC-BPi-11 | BPTF-BRD | 698 | - | - | [4] |

| DC-BPi-03 | BPTF-BRD | 698.3 ± 21.0 | 2810 | HTRF | [5] |

| DC-BPi-07 | BPTF-BRD | - | - | - | [6][7][8] |

| Sanguinarine chloride | BPTF-BRD | 344.2 ± 25.1 | - | HTRF | [5] |

| BZ1 | BPTF-BRD | - | 6.3 | AlphaScreen | [5][9] |

| TP-238 | CECR2/BPTF | - | 120 | ITC | [1][5] |

| Cell Line | Treatment | Effect | Concentration | Duration | Reference |

| MV-4-11 (human leukemia) | DC-BPi-11 | Suppresses BPTF (EC50) | 120 nM | 24 h | [4] |

| MV-4-11 (human leukemia) | DC-BPi-11 | Inhibits proliferation (IC50) | 0.89 µM | 24 h | [4] |

| MV-4-11 (human leukemia) | DC-BPi-11 | Decreases c-Myc protein levels | 0.6-50 µM | 24 h | [4] |

| MV-4-11 (human leukemia) | DC-BPi-11 | Induces apoptosis, G1 cell cycle arrest | 5, 10, 20 µM | 24 h | [4] |

Structural Basis of BPTF Inhibition by DC-BPi-11

The high-affinity and selective binding of DC-BPi-11 to the BPTF bromodomain is elucidated by the co-crystal structure (PDB ID: 7F5E).[6] The inhibitor docks into the acetyl-lysine binding pocket, the canonical site of interaction for bromodomains with histone tails.

The pyrrolopyrimidine core of DC-BPi-11 forms crucial hydrogen bonds with the side chain of a key asparagine residue within the binding pocket. The methylsulfonyl group extends towards the WPF shelf, a conserved structural motif in bromodomains, making favorable van der Waals contacts. Furthermore, the dimethylaminopropyl tail of DC-BPi-11 orients towards the solvent-exposed region of the binding site, where it can engage in additional interactions, contributing to the overall high binding affinity. This unique binding mode, particularly the interactions with residues outside the canonical acetyl-lysine binding site, is thought to be a key determinant of DC-BPi-11's selectivity for BPTF over other bromodomains.[6][7]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BPTF Inhibition

This assay is used to determine the IC50 values of inhibitors against the BPTF bromodomain.

Materials:

-

BPTF-BRD protein (GST-tagged)

-

Biotinylated histone H4 peptide acetylated at lysine 12 (Biotin-H4K12ac)

-

Anti-GST-Europium cryptate (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5

-

Test compounds (e.g., DC-BPi-11) dissolved in DMSO

-

384-well low-volume plates

Protocol:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations, ensuring the final DMSO concentration is below 1%.

-

Add 2 µL of the diluted compound solution to the wells of the 384-well plate.

-

Add 4 µL of the BPTF-BRD protein solution to the wells and incubate for 15 minutes at room temperature.

-

Add 4 µL of the Biotin-H4K12ac peptide solution to initiate the binding reaction and incubate for 60 minutes at room temperature.

-

Add 10 µL of the detection mixture containing anti-GST-Europium and Streptavidin-XL665 and incubate for 60 minutes at room temperature, protected from light.

-

Measure the HTRF signal on a compatible plate reader at 665 nm (acceptor emission) and 620 nm (donor emission).

-

Calculate the ratio of the acceptor to donor signals and plot the values against the inhibitor concentration to determine the IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the engagement of an inhibitor with its target protein in a cellular context.

Materials:

-

A549 cells

-

PBS (phosphate-buffered saline)

-

Complete lysis buffer with protease inhibitors

-

Test compound (e.g., Cpd8, a potent BPTF inhibitor)

-

DMSO (vehicle control)

Protocol:

-

Culture A549 cells to 80-90% confluency.

-

Treat the cells with the test compound or DMSO for a specified duration.

-

Harvest the cells, wash with PBS, and resuspend in complete lysis buffer.

-

Subject the cell lysates to a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

-

Centrifuge the lysates at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the protein concentration in the supernatant by Western blotting using an antibody specific for BPTF. Increased thermal stability of BPTF in the presence of the inhibitor indicates target engagement.[10]

BPTF Signaling Pathways

BPTF plays a significant role in several oncogenic signaling pathways, primarily through its chromatin remodeling activity, which alters the accessibility of transcription factors to their target genes.

BPTF and the MAPK Pathway

In T-cell lymphoma, BPTF has been shown to be co-expressed with Raf1, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[11] Silencing of BPTF leads to the inhibition of the MAPK pathway, suggesting that BPTF may promote cell proliferation by activating this cascade.[11]

Caption: BPTF's role in the MAPK signaling pathway.

BPTF and the PI3K/AKT Pathway

In neuroblastoma, BPTF has been found to activate the PI3K/AKT signaling pathway.[12] Knockdown of BPTF leads to a decrease in the phosphorylation of key proteins in this pathway, suggesting a role for BPTF in promoting cell survival and proliferation through this mechanism.

Caption: BPTF's involvement in the PI3K/AKT signaling pathway.

Conclusion

DC-BPi-11 hydrochloride represents a significant advancement in the development of selective inhibitors for the BPTF bromodomain. Its potent inhibitory activity is rooted in a well-defined structural binding mode within the acetyl-lysine binding pocket of BPTF. By disrupting the function of BPTF in key oncogenic pathways such as the MAPK and PI3K/AKT cascades, DC-BPi-11 demonstrates considerable therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further research and development of BPTF-targeted therapies.

References

- 1. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New inhibitors for the BPTF bromodomain enabled by structural biology and biophysical assay development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. DC-BPi-11 | Epigenetic Reader Domain | 2758411-61-7 | Invivochem [invivochem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of selective BPTF bromodomain inhibitors by screening and structure-based optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Impact of DC-BPi-11 Hydrochloride on Oncogene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-BPi-11 hydrochloride is a potent and selective small molecule inhibitor of the bromodomain PHD finger transcription factor (BPTF). BPTF is a core subunit of the nucleosome remodeling factor (NURF) complex, which plays a critical role in chromatin remodeling and gene transcription. Emerging evidence has implicated BPTF as a crucial cofactor for the transcription of key oncogenes, most notably c-Myc. This technical guide provides an in-depth overview of the mechanism of action of DC-BPi-11 hydrochloride, focusing on its impact on oncogene transcription. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The c-Myc oncogene is a master regulator of cell proliferation, growth, and metabolism, and its aberrant expression is a hallmark of a vast array of human cancers. The transcriptional activity of c-Myc is tightly regulated and depends on its interaction with various cofactors that facilitate its recruitment to target gene promoters and subsequent transcriptional activation. One such critical cofactor is the Bromodomain PHD finger Transcription Factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) chromatin-remodeling complex.

BPTF, through its bromodomain, recognizes and binds to acetylated histones, a key epigenetic mark associated with active transcription. This interaction is crucial for the recruitment of the NURF complex to chromatin, leading to nucleosome sliding and increased accessibility of DNA for transcription factors like c-Myc. The interaction between BPTF and c-Myc is essential for the activation of the full c-Myc transcriptional program.[1][2]

DC-BPi-11 hydrochloride has been identified as a high-affinity inhibitor of the BPTF bromodomain.[1] By competitively binding to the bromodomain of BPTF, DC-BPi-11 hydrochloride prevents its engagement with acetylated histones, thereby disrupting the chromatin remodeling activity of the NURF complex and subsequently attenuating c-Myc-driven oncogene transcription. This targeted inhibition of the BPTF-c-Myc axis presents a promising therapeutic strategy for c-Myc-addicted cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of DC-BPi-11 hydrochloride.

Table 1: In Vitro Inhibitory Activity of DC-BPi-11

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | BPTF Bromodomain | 698 nM | [3] |

| EC50 | BPTF Suppression (MV-4-11 cells) | 120 nM | [3] |